molecular formula C15H15NO5S B2716694 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 327072-98-0

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2716694
CAS No.: 327072-98-0
M. Wt: 321.35
InChI Key: ZUZRRPADJRWWIE-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C15H15NO5S. It is known for its unique chemical structure, which includes a methoxyphenyl group, a sulfonamide group, and a methylbenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonamide formation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by affecting cellular signaling pathways .

Comparison with Similar Compounds

  • 3-[(2-Hydroxyphenyl)sulfamoyl]-4-methylbenzoic acid
  • 3-[(2-Methylanilino)sulfamoyl]-4-methylbenzoic acid
  • 3-[(2-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid

Comparison: 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZRRPADJRWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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